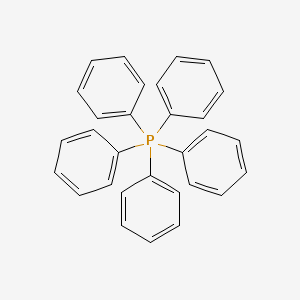

Pentaphenylphosphorane

Description

Properties

CAS No. |

2588-88-7 |

|---|---|

Molecular Formula |

C30H25P |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

pentakis-phenyl-λ5-phosphane |

InChI |

InChI=1S/C30H25P/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27,28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |

InChI Key |

YJOZRPLVYQSYCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Structural Elucidation and Bonding Theory of Pentaphenylphosphorane and Analogues

Hypervalency and Expanded Valence Shell Models in Pentaphenylphosphorane

The concept of hypervalency, where a main group element formally possesses more than eight valence electrons, is central to describing the bonding in this compound. iitd.ac.inoup.com The phosphorus atom in PPh5 is bonded to five phenyl groups, seemingly violating the octet rule. unam.mxnih.gov Over the years, several models have been proposed to rationalize the electronic structure of such molecules.

Three-Center Four-Electron Bonding in Pentacoordinate Phosphoranes

A widely accepted model to explain the bonding in hypervalent molecules, including pentacoordinate phosphoranes, is the three-center four-electron (3c-4e) bond, proposed by Pimentel and Rundle. wikipedia.orgresearchgate.net This model avoids the necessity of an expanded octet by describing the bonding in terms of molecular orbitals. wikipedia.org In a trigonal bipyramidal (TBP) geometry, which is typical for many phosphoranes, the three equatorial bonds can be described as conventional two-center two-electron (2c-2e) bonds. wikipedia.orgwikipedia.org The two axial bonds, however, are described by a single 3c-4e bond. wikipedia.orgwikipedia.org

This 3c-4e bond involves the p-orbital of the central phosphorus atom and the orbitals of the two axial ligands. iitd.ac.inslideshare.net These three atomic orbitals combine to form three molecular orbitals: a bonding orbital, a non-bonding orbital, and an antibonding orbital. wikipedia.orgdiva-portal.org The four electrons occupy the bonding and non-bonding orbitals, resulting in a net bond order of approximately 0.5 for each axial bond. wikipedia.org This model effectively explains the observation that axial bonds in TBP structures are typically longer and weaker than equatorial bonds. wikipedia.org

D-Orbital Participation Debate and Modern Perspectives for this compound

Historically, the concept of d-orbital participation was invoked to explain hypervalency, suggesting that the central phosphorus atom utilizes its vacant 3d orbitals to accommodate the extra electrons by forming sp³d hybrid orbitals. quora.comyoutube.comquora.comreddit.com However, modern computational studies have largely refuted this idea for main group elements. iitd.ac.inslideshare.netroaldhoffmann.com These studies indicate that the energy required to promote electrons to the d-orbitals is prohibitively high, and their involvement in bonding is minimal. roaldhoffmann.com

Current perspectives, supported by theoretical calculations, strongly favor the 3c-4e bonding model, which adequately describes the electronic structure of hypervalent molecules like this compound without requiring d-orbital participation. iitd.ac.inslideshare.net The bonding is primarily governed by the interactions of s and p orbitals. While d-orbitals might play a minor role in fine-tuning the geometry and energy, they are not considered essential for the primary bonding framework. roaldhoffmann.com

Geometrical Isomerism and Stereochemical Dynamics in this compound Systems

Pentacoordinate phosphoranes, including this compound, exhibit fascinating stereochemical properties due to the potential for different spatial arrangements of their ligands. This leads to the possibility of geometrical isomerism and dynamic intramolecular exchange processes.

Trigonal Bipyramidal (TBP) Geometry and Apical/Equatorial Ligand Preferences (Apicophilicity)

The most common geometry for pentacoordinate compounds is the trigonal bipyramid (TBP). wikipedia.orgwikipedia.org This geometry has two distinct types of positions: two axial (or apical) and three equatorial. wikipedia.org In substituted phosphoranes, where the five ligands are not identical, different isomers can exist depending on the placement of the substituents in the axial and equatorial positions.

The preference of a substituent for an axial or equatorial position is termed "apicophilicity". wikipedia.org Electronegative substituents generally prefer the more electron-rich apical positions, a phenomenon explained by the nature of the 3c-4e bond which concentrates electron density on the axial ligands. wikipedia.org Conversely, bulky groups and those with π-bonding capabilities tend to favor the less crowded equatorial positions. wikipedia.org In the case of this compound, while all ligands are phenyl groups, slight distortions from an ideal TBP geometry can occur. nih.gov

Table 1: Apicophilicity of Common Substituents

| Substituent | Apicophilicity |

| F | High |

| Cl | High |

| CF3 | High |

| OPh | Moderate |

| Ph | Low |

| CH3 | Very Low |

This table provides a general trend of apicophilicity. The actual preference can be influenced by other factors within the molecule.

Pseudorotation Mechanisms: Berry and Turnstile Rotations in this compound Derivatives

A key feature of many pentacoordinate phosphoranes is their fluxional behavior, meaning they can rapidly interconvert between different isomeric forms without breaking any bonds. nih.gov This process is known as pseudorotation. The most widely accepted mechanism for this interconversion is the Berry pseudorotation (BPR). numberanalytics.com

The Berry mechanism involves a concerted motion where two equatorial ligands move towards the axial positions while the two original axial ligands move to occupy two of the equatorial positions. numberanalytics.com The molecule passes through a square pyramidal transition state during this process. numberanalytics.comrsc.org

Another proposed mechanism is the turnstile rotation (TR), which involves the concerted rotation of a pair of ligands (one axial, one equatorial) relative to the other three. researchgate.netrsc.org However, detailed computational studies have suggested that the turnstile rotation is essentially a more complex description of the same fundamental pathway as the Berry pseudorotation. acs.orgnih.gov These low-energy exchange processes mean that for a molecule like this compound, the axial and equatorial phenyl groups can interchange rapidly, often making them indistinguishable by techniques like NMR spectroscopy at room temperature. researchgate.net

Stereochemical Control and Suppression of Isomerization in Chiral Pentacoordinate Phosphoranes

While many simple phosphoranes undergo rapid pseudorotation, it is possible to control and even suppress this isomerization in certain systems. nih.gov This is particularly important in the context of chiral pentacoordinate phosphoranes, where the phosphorus atom is a stereocenter. nih.gov

The synthesis of configurationally stable chiral phosphoranes can be achieved by incorporating the phosphorus atom into one or more ring systems. nih.gov These cyclic constraints can significantly raise the energy barrier for pseudorotation, effectively locking the molecule into a specific stereochemical configuration. For instance, spirophosphoranes, where the phosphorus is part of two rings, can exhibit high stereochemical stability. researchgate.net The ability to synthesize and study such chiral phosphoranes is crucial for understanding reaction mechanisms where pentacoordinate intermediates are involved, such as in the Wittig reaction and certain substitution reactions at phosphorus. nih.govnih.gov

Molecular Orbital Theory and Computational Insights into this compound Electronic Structure

The trigonal bipyramidal (TBP) geometry of this compound, confirmed by X-ray crystallography, features two distinct types of P-C bonds: two axial and three equatorial. roaldhoffmann.com Experimental data reveals that the axial P-C bonds are longer (1.987 Å) than the equatorial P-C bonds (1.850 Å). roaldhoffmann.com This difference in bond lengths is a direct consequence of the underlying electronic structure.

Molecular Orbital Description:

A qualitative molecular orbital diagram for a model PL5 molecule (where L is a ligand) with D3h symmetry, such as PH5, provides a robust framework for understanding the bonding in this compound. roaldhoffmann.com The valence orbitals of the central phosphorus atom (3s and 3p) and the appropriate symmetry-adapted linear combinations (SALCs) of the ligand orbitals (in this case, the sigma orbitals of the phenyl groups) combine to form molecular orbitals.

The key to understanding the hypervalent nature of PPh5 lies in the formation of a three-center-four-electron (3c-4e) bond for the two axial phenyl groups and the central phosphorus atom. In this model, the pz orbital of the phosphorus atom combines with the sigma orbitals of the two axial ligands to form three molecular orbitals:

A bonding orbital (σ)

A non-bonding orbital (nb)

An antibonding orbital (σ*)

The four electrons involved (two from the P-C bonds) fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each P-C axial bond. This explains the longer and weaker nature of the axial bonds compared to the equatorial bonds, which are conventional two-center-two-electron (2c-2e) bonds formed from the sp2 hybridized orbitals of phosphorus and the sp2 orbitals of the equatorial phenyl groups.

The molecular orbitals of a model PH5 molecule, as detailed by Hoffmann, Howell, and Muetterties, show a set of low-lying bonding orbitals, followed by a highest occupied molecular orbital (HOMO) that is largely non-bonding and localized on the ligand atoms. roaldhoffmann.com The lowest unoccupied molecular orbital (LUMO) is typically an antibonding orbital. The precise energy levels of these orbitals in this compound would be influenced by the electronic effects of the phenyl groups.

Computational Insights:

Modern computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide valuable insights into the electronic structure of molecules like this compound. These methods can calculate molecular geometries, bond energies, and the energies and compositions of molecular orbitals.

Computational analyses of organophosphorus compounds often focus on the energies of the frontier molecular orbitals (HOMO and LUMO), as these are crucial for determining the molecule's reactivity. nih.govnih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For comparative purposes, experimental and calculated geometric parameters for the related molecule phosphorus pentafluoride (PF5) are presented below. These values illustrate the typical differences between axial and equatorial bond lengths in trigonal bipyramidal phosphorus(V) compounds.

| Parameter | Experimental Value | Calculation Method | Calculated Value |

|---|---|---|---|

| P-F (axial) Bond Length (Å) | 1.577 | Ab initio | N/A in search results |

| P-F (equatorial) Bond Length (Å) | 1.534 | ||

| F(ax)-P-F(eq) Bond Angle (°) | 90.0 | Ab initio | N/A in search results |

| F(eq)-P-F(eq) Bond Angle (°) | 120.0 |

Advanced Spectroscopic and Analytical Characterization of Pentaphenylphosphorane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamic processes of pentaphenylphosphorane derivatives in solution. Both ¹H and ³¹P NMR are routinely employed to probe the chemical environment of the phenyl and phosphorus nuclei, respectively.

Dynamic NMR (DNMR) studies are particularly insightful for understanding the fluxional behavior of these molecules. orientjchem.org For instance, variable temperature NMR experiments can reveal information about the energy barriers associated with intramolecular exchange processes, such as the Berry pseudorotation in trigonal bipyramidal phosphoranes. This process involves the interchange of axial and equatorial ligands, which can be observed through changes in the NMR lineshape as a function of temperature. The activation parameters for such processes, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, can be determined from a detailed analysis of the temperature-dependent NMR spectra. orientjchem.org

For chiral this compound derivatives, NMR spectroscopy is crucial for determining their relative stereochemistry. rsc.org The spatial arrangement of the different phenyl groups and other substituents gives rise to distinct chemical shifts and coupling constants, which can be used to assign the diastereomeric or enantiomeric form of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish through-bond and through-space correlations, providing a complete picture of the molecular connectivity and stereochemical relationships.

Table 1: Representative ³¹P NMR Data for Phosphorus Compounds

| Compound | Solvent | Chemical Shift (δ) / ppm |

| This compound | - | Data not readily available in searched literature |

| Triphenylphosphine (B44618) | CDCl₃ | -5.4 |

| Triphenylphosphine oxide | CDCl₃ | 29.2 |

Note: Specific ³¹P NMR chemical shift data for this compound is not consistently reported in the publicly available literature. The value can be influenced by solvent and temperature due to its dynamic nature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of this compound and its derivatives in the solid state. libretexts.orgtulane.edu This technique has unequivocally established that the parent this compound adopts a trigonal bipyramidal geometry around the central phosphorus atom. wikipedia.org

In this structure, three of the phenyl groups occupy the equatorial positions, while the remaining two reside in the axial positions. The axial P-C bonds are typically longer than the equatorial P-C bonds, a common feature in trigonal bipyramidal structures. wikipedia.org Crystal structure analysis also reveals detailed information about bond angles, torsion angles, and intermolecular interactions, such as van der Waals forces and π-π stacking between the phenyl rings of adjacent molecules. This information is crucial for understanding the packing of these molecules in the crystal lattice and for correlating their solid-state structure with their physical properties.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.03 Å |

| b | 17.22 Å |

| c | 14.17 Å |

| β | 112.0° |

| Axial P-C Bond Length | 199 pm |

| Equatorial P-C Bond Length | 185 pm |

Data sourced from multiple crystallographic determinations. wikipedia.org

Complementary Spectroscopic Techniques: Infrared (IR), Cyclic Voltammetry, and Vibrational Circular Dichroism (VCD)

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound and its derivatives. researchgate.net The IR spectrum of this compound is dominated by the vibrational modes of the phenyl groups. sdstate.edu Characteristic absorptions for C-H stretching of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the phenyl rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations are also prominent and can provide information about the substitution pattern of the phenyl rings. The P-C stretching vibrations are expected to appear in the fingerprint region of the spectrum, but their identification can be challenging due to coupling with other vibrational modes. sdstate.edu

Cyclic voltammetry is an electrochemical technique used to study the redox properties of this compound derivatives. abechem.commit.edu By applying a varying potential to a solution of the compound, one can determine its oxidation and reduction potentials. researchgate.net This information is valuable for understanding the electronic structure of the molecule and its potential applications in areas such as catalysis and materials science. The shape of the cyclic voltammogram can also provide insights into the stability of the resulting radical cations or anions and the reversibility of the electron transfer processes. For instance, a reversible one-electron oxidation would suggest the formation of a stable radical cation. mit.edu

For chiral derivatives of this compound, Vibrational Circular Dichroism (VCD) spectroscopy offers a powerful method for determining their absolute configuration and conformational preferences in solution. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), it is possible to unambiguously assign the absolute configuration of a chiral center. rsc.orgnih.gov This technique is particularly useful for complex molecules where traditional methods of stereochemical determination may be difficult to apply.

Computational Chemistry and Theoretical Modeling of Pentaphenylphosphorane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of pentaphenylphosphorane. These ab initio methods, meaning "from first principles," solve the Schrödinger equation for the molecule to determine its electronic wavefunction and energy. lsu.edunorthwestern.edu This allows for the prediction of various molecular properties, including geometry, dipole moments, and thermochemical data. lsu.edunih.gov

The ground-state geometry of this compound is a trigonal bipyramid (TBP), which is a common structure for pentacoordinate main group elements. wikipedia.org In this arrangement, three phenyl groups occupy the equatorial positions, and two occupy the axial positions. Density Functional Theory (DFT) is a widely used computational method for geometry optimization and energy calculations of such molecules. nih.gov DFT calculations can accurately predict the bond lengths and angles, showing that the axial P-C bonds are typically longer and weaker than the equatorial P-C bonds. wikipedia.org

The relative energies of different isomers and conformers of this compound can also be determined using quantum chemical calculations. For instance, the square pyramidal (SP) geometry, which serves as the transition state for the Berry pseudorotation process, can be modeled to determine its energy relative to the TBP ground state. rsc.org These calculations are crucial for understanding the fluxional behavior of this compound in solution.

Table 1: Representative Calculated Structural Parameters for a Trigonal Bipyramidal Phosphorane

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| P-Caxial | Axial phosphorus-carbon bond length | ~1.98 Å |

| P-Cequatorial | Equatorial phosphorus-carbon bond length | ~1.85 Å |

| ∠Caxial-P-Caxial | Angle between the two axial bonds | 180° |

| ∠Cequatorial-P-Cequatorial | Angle between two equatorial bonds | 120° |

| ∠Caxial-P-Cequatorial | Angle between an axial and an equatorial bond | 90° |

Note: These are typical values for pentacoordinate phosphoranes and may vary slightly for this compound depending on the level of theory and basis set used in the calculation.

Elucidation of Reaction Mechanisms and Transition States through Computational Studies

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states. pitt.eduprinceton.edu For this compound, a key intramolecular process is the Berry pseudorotation, which leads to the interchange of axial and equatorial phenyl groups. nih.gov

Computational studies can trace the entire reaction coordinate for the Berry pseudorotation. rsc.org This involves starting from the trigonal bipyramidal ground state, moving through a square pyramidal transition state, and arriving at a new trigonal bipyramidal structure where the original axial ligands are now equatorial and two of the original equatorial ligands are axial. The energy barrier for this process can be calculated, providing insight into the rate of this intramolecular exchange. researchgate.net

Furthermore, computational methods can be employed to investigate the mechanisms of intermolecular reactions involving this compound. For example, the mechanism of its reaction with other reagents can be explored by identifying the reactants, intermediates, transition states, and products along the reaction pathway. nih.gov The calculated activation energies for different potential pathways can help to predict the most likely reaction mechanism. researchgate.net

Table 2: Representative Calculated Energetics for Berry Pseudorotation in a Phosphorane

| Species | Geometry | Relative Energy (kcal/mol) |

|---|---|---|

| Ground State | Trigonal Bipyramid (TBP) | 0.0 |

| Transition State | Square Pyramid (SP) | ~4-8 |

Note: The energy barrier for pseudorotation is generally low, making these compounds fluxional at room temperature. The exact value depends on the substituents and the computational method.

Advanced Bonding Analyses and Validation of Hypervalent Models

The nature of bonding in hypervalent molecules like this compound has been a subject of considerable theoretical interest. wikipedia.orgacs.org Advanced bonding analysis methods, applied to the wavefunctions obtained from quantum chemical calculations, provide a deeper understanding that goes beyond simple Lewis structures.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, is another powerful method for analyzing chemical bonding. wikipedia.orggoogle.com It partitions the electron density of a molecule into atomic basins, allowing for the calculation of atomic properties. oup.com The topology of the electron density is analyzed to identify bond paths and bond critical points between atoms, providing a rigorous definition of a chemical bond. wiley.com For this compound, a QTAIM analysis would characterize the P-C bonds based on the properties of the electron density at the bond critical points, such as the electron density value (ρ) and its Laplacian (∇²ρ). These parameters can distinguish between covalent and ionic interactions and provide a quantitative measure of bond strength and character.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C30H25P |

| Phosphorus pentafluoride | PF5 |

Emerging Research Directions and Applications of Pentacoordinate Phosphoranes in Organic Synthesis and Catalysis

Stereoselective Catalysis Mediated by Chiral Pentavalent Phosphoranes

The development of chiral pentavalent phosphoranes has opened new avenues in asymmetric synthesis, where the phosphorus center itself can be a source of chirality. nih.govresearchgate.net These compounds are no longer viewed merely as fleeting intermediates in reactions like the Wittig or Mitsunobu, but as designable, stereochemically rich entities capable of inducing high levels of enantioselectivity. nih.gov The primary challenge has been the synthesis of enantiomerically pure phosphoranes, as they can undergo rapid stereoisomerization through processes like Berry pseudorotation. nih.govresearchgate.net

Recent breakthroughs have demonstrated that it is possible to exert catalytic control over the formation of pentavalent stereocenters. nih.gov By employing bifunctional iminophosphorane thiourea (B124793) catalysts, researchers have achieved the enantio- and diastereocontrolled synthesis of dioxophosphoranes. This method allows for a stereodivergent approach, where the choice of catalyst dictates which stereoisomer of the pentavalent phosphorane is formed, achieving excellent yields and selectivities. nih.gov For instance, the dehydrogenation of hydridophosphorane substrates has been optimized to produce specific stereoisomers with high diastereomeric and enantiomeric ratios. nih.gov

The significance of this approach lies in its ability to access an expanded stereochemical space from a single stereocenter, making previously difficult-to-isolate chiral phosphoranes synthetically accessible. nih.gov These chiral phosphoranes can act as catalysts themselves or as key intermediates that dictate the stereochemical outcome of a reaction. nih.gov The design of conformationally rigid P-chirogenic phosphine (B1218219) ligands, often synthesized from phosphine-borane intermediates, has been crucial in developing catalysts that exhibit excellent enantioselectivity in various transition-metal-catalyzed asymmetric reactions. tcichemicals.com

Table 1: Catalyst-Controlled Stereoselective Synthesis of Dioxophosphoranes nih.gov

| Substrate (Hydridophosphorane) | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1a | C8 | 95 | 99:1 | 96:4 |

| 1b | C8 | 99 | 99:1 | 96:4 |

| 1c | C8 | 96 | 99:1 | 95:5 |

| 1d | C8 | 92 | 99:1 | 96:4 |

As reported in a study on catalyst control over pentavalent stereocenters, demonstrating high selectivity and yield using a bifunctional iminophosphorane thiourea catalyst (C8). nih.gov

Role of Pentacoordinate Phosphoranes in Metal-Free Organocatalysis

The push towards greener and more sustainable chemistry has fueled interest in metal-free catalysis. Pentacoordinate phosphoranes are emerging as powerful reagents in this domain, particularly in fluoroalkylation reactions. researchgate.netacs.org A notable example is the use of bis(difluoromethyl) pentacoordinate phosphorane (PPh₃(CF₂H)₂) as a difluoromethylating agent in a photoredox-catalyzed process. acs.org

This method facilitates the direct C-H difluoromethylation of various heterocycles, such as quinoxalin-2(1H)-ones, thiophenes, and indoles. The reaction is distinguished by its transition-metal-free nature, employing an organic dye, Erythrosin B, as the photocatalyst and molecular oxygen as the oxidant. acs.org The pentacoordinate phosphorane acts as the source of the difluoromethyl radical (•CF₂H) under visible light irradiation. acs.orgchinesechemsoc.org This approach avoids the use of expensive and potentially toxic heavy metals, aligning with the principles of green chemistry. chinesechemsoc.org

The versatility of these phosphorane reagents is a key aspect of their growing importance. researchgate.netsioc.ac.cn They can be designed to act as sources for different reactive species depending on the reaction conditions. For example, the same pentacoordinate phosphorane can generate a difluoromethyl radical (•CF₂H) or a difluorocarbene (:CF₂), enabling a wide range of transformations including difluoromethylation, difluoromethylenation, and even trifluoromethylation. chinesechemsoc.org This dual reactivity makes them highly valuable tools for the synthesis of complex organofluorine compounds, which are significant in the pharmaceutical and agrochemical industries. researchgate.net

Table 2: Metal-Free C-H Difluoromethylation of Heterocycles Using PPh₃(CF₂H)₂ acs.org

| Heterocycle Substrate | Product Yield (%) |

|---|---|

| Quinoxalin-2(1H)-one derivative | 85 |

| Thiophene derivative | 72 |

| Indole derivative | 65 |

Selected results from a photoredox-catalyzed C-H difluoromethylation using a pentacoordinate phosphorane reagent and an organic dye catalyst. acs.org

Exploitation as Precursors for Novel Organophosphorus Materials

Beyond their role in catalysis, pentacoordinate phosphoranes like pentaphenylphosphorane serve as foundational precursors for a diverse array of novel organophosphorus materials. nii.ac.jpnih.gov The synthesis of stable and functionalized pentacoordinate phosphoranes is a critical first step in accessing more complex structures. A general and operationally simple method has been developed for the synthesis of bench-stable bis(difluoromethyl) pentacoordinate phosphoranes, which are valuable as both difluorocarbene (:CF₂) and difluoromethyl radical (•CF₂H) sources. chinesechemsoc.org

These stable phosphorane precursors enable a variety of fluoroalkylation transformations that were previously challenging. chinesechemsoc.orgsioc.ac.cn For example, they can be used in the nickel/photoredox dual-catalyzed difluoromethylation of aryl bromides and the photoredox difluoromethylation of alkenes. chinesechemsoc.org Furthermore, their ability to generate difluorocarbene allows for gem-difluorocyclopropanation of alkenes and palladium-catalyzed difluoromethylation of arylboronic acids. chinesechemsoc.org This reactivity allows for the late-stage fluoroalkylation of drug-like molecules, a crucial process in medicinal chemistry. chinesechemsoc.orgsioc.ac.cn

The chemistry extends beyond fluoroalkylation. Pentacoordinate phosphoranes are key intermediates in the synthesis of various heterocyclic structures. researchgate.net For instance, dioxyphosphoranes are used for the smooth conversion of hydroxylated substrates into corresponding oxygen, sulfur, or nitrogen-containing heterocycles. researchgate.net The ability to synthesize and functionalize iminophosphoranes, which are nitrogen analogues of phosphonium (B103445) ylides, has led to the creation of stable α-iminoalkylidenephosphoranes via [2+2]-cycloaddition with alkynes, forming stable pentacoordinate azaphosphetine rings. nih.gov These transformations highlight the role of pentacoordinate phosphoranes as versatile building blocks for constructing a wide range of specialized organophosphorus compounds and materials.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for pentaphenylphosphorane, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves reacting phosphorus precursors (e.g., PCl₃) with phenyl Grignard reagents under anhydrous, inert conditions. Purity optimization requires rigorous purification steps:

- Recrystallization : Use non-polar solvents (e.g., hexane) to remove unreacted phenyl groups .

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to isolate the product .

- Characterization : Validate purity via melting point analysis and <sup>31</sup>P NMR (δ ~20–30 ppm for this compound) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- <sup>1</sup>H/<sup>31</sup>P NMR : Confirm ligand coordination and absence of hydrolyzed byproducts. <sup>31</sup>P NMR is critical for identifying phosphorus oxidation states .

- X-ray Crystallography : Resolve bond lengths and angles to confirm trigonal bipyramidal geometry. Use low-temperature (<150 K) data collection to minimize thermal motion artifacts .

- IR Spectroscopy : Monitor P–C stretching frequencies (~1,100 cm⁻¹) to detect structural anomalies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) elucidate reaction mechanisms involving this compound in organocatalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for ligand-exchange reactions. Use B3LYP/6-31G(d) basis sets for phosphorus and phenyl groups .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics. Analyze radial distribution functions to identify solvation shells .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Eyring plots) to confirm accuracy .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound under oxidative conditions?

- Methodological Answer :

- Systematic Literature Review : Classify studies by experimental conditions (temperature, solvent, O₂ levels). Use tools like PRISMA to identify bias or methodological gaps .

- Controlled Replication : Repeat key studies under standardized conditions (e.g., 25°C, dry DCM, 1 atm N₂) to isolate variables .

- Class-Based Extrapolation : Compare with analogous organophosphorus compounds (e.g., triphenylphosphine oxide) to infer stability trends .

Q. How should researchers design experiments to study this compound’s stability in protic vs. aprotic solvents?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to solvents (e.g., water, ethanol, DMF) at elevated temperatures (40–60°C) and monitor decomposition via HPLC .

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled humidity to assess hydrolytic susceptibility .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions .

Data Presentation and Reproducibility

Q. What statistical approaches ensure robust analysis of this compound’s reactivity data in kinetic studies?

- Methodological Answer :

- Triplicate Experiments : Report mean ± SD for rate constants. Use ANOVA to assess inter-experiment variability .

- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in activation parameters (ΔH‡, ΔS‡) .

- Data Tables : Format tables with Roman numerals, footnotes (superscript letters), and self-explanatory captions (e.g., "Table I: Rate constants for ligand substitution in varying solvents") .

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

- Methodological Answer :

- Detailed SOPs : Specify reaction stoichiometry, inert atmosphere protocols (Schlenk line/glovebox), and quenching steps .

- Inter-Lab Validation : Share samples with independent labs for NMR/X-ray cross-validation .

- Negative Controls : Include tests for common contaminants (e.g., phosphine oxides) in each batch .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles .

- Ventilation : Perform reactions in fume hoods with HEPA filters to capture volatile phosphorus byproducts .

- Waste Management : Quench residues with aqueous NaOH to neutralize reactive intermediates before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.